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Abstract
Xelafaslatide (formerly ONL1204) is a first-in-class small peptide inhibitor of the Fas receptor, a

key mediator of apoptosis (programmed cell death). By blocking the Fas signaling pathway,

xelafaslatide is being developed as a neuroprotective agent for retinal diseases characterized

by photoreceptor and retinal pigment epithelium (RPE) cell loss. This technical guide provides

a comprehensive overview of xelafaslatide, including its mechanism of action, a summary of

preclinical and clinical data, and detailed experimental methodologies.

Introduction to Xelafaslatide and Fas Inhibition
Xelafaslatide is an investigational therapeutic designed to protect key retinal cells, including

photoreceptors, from cell death that occurs across a range of retinal diseases.[1][2] It is a small

molecule Fas inhibitor that acts upstream of the complement pathway, a target of other

therapies for geographic atrophy (GA).[3] The death of retinal cells, through both direct and

inflammatory signaling pathways, is a primary cause of vision loss.[1] Xelafaslatide's

mechanism of action aims to prevent the activation of both cell death and pro-inflammatory

pathways.[3]

The Fas receptor (also known as CD95 or APO-1) is a member of the tumor necrosis factor

(TNF) receptor superfamily.[3] Its activation by its natural ligand, Fas ligand (FasL), initiates a

signaling cascade that leads to apoptosis. This pathway is implicated in the pathophysiology of
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various retinal diseases, including age-related macular degeneration (AMD) and inherited

retinal degenerations.

Mechanism of Action: The Fas Signaling Pathway
Xelafaslatide functions by directly inhibiting the Fas receptor, thereby preventing the

downstream signaling that leads to cellular apoptosis.

The Fas-Mediated Apoptotic Pathway
The binding of FasL to the Fas receptor on the cell surface triggers the trimerization of the

receptor. This conformational change recruits the adaptor protein Fas-associated death domain

(FADD) to the intracellular death domain of the Fas receptor. FADD, in turn, recruits pro-

caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-

caspase-8 molecules are brought into close proximity, leading to their auto-cleavage and

activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately

leading to the activation of executioner caspases, such as caspase-3, which carry out the

systematic dismantling of the cell.
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Diagram 1: Xelafaslatide's Inhibition of the Fas Signaling Pathway.
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Preclinical Data
A robust preclinical data package supports the development of xelafaslatide for retinal

diseases.

Pharmacokinetics
Pharmacokinetic studies in rabbits and minipigs have demonstrated a prolonged residence of

xelafaslatide in ocular tissues following a single intravitreal injection, with a vitreous humor half-

life of over 100 days. This long half-life supports the potential for infrequent dosing, such as

every 3 to 6 months.

Animal Model Dose Key Findings

Rabbit Multiple Doses
Vitreous humor half-life of over

100 days.

Minipig 200 or 300 µ g/eye
Prolonged residence in ocular

tissues.

Efficacy in Animal Models
Xelafaslatide has demonstrated efficacy in various animal models of retinal disease.

Model Key Findings

Rabbit Sodium Iodate Model
Significant protection of the retinal pigment

epithelium (RPE).

Chronic Mouse Model of Dry AMD
Preserved RPE morphology, reduced caspase-8

activity, and decreased inflammation.

rd10 and P23H Mouse Models of Inherited

Retinal Degeneration

Decreased number of TUNEL-positive

photoreceptors, decreased caspase-8 activity,

enhanced photoreceptor cell counts, and

improved visual function.

Clinical Development
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Xelafaslatide is being evaluated in clinical trials for the treatment of geographic atrophy

associated with dry AMD.

Phase 1b Study in Geographic Atrophy (NCT04744662)
A Phase 1b multicenter study evaluated the safety and tolerability of xelafaslatide in patients

with GA. The study had two components: a dose-escalation/open-label (DE/OL) part and a

randomized, double-masked, sham-controlled natural history/treatment (NHS/T) part.[4]

Efficacy: In the DE/OL component, a single injection of xelafaslatide resulted in a 42%

reduction in the rate of GA lesion growth compared to the fellow untreated eye at 6 months.[3]

In the NHS/T component, two injections of the high dose (200 µg) of xelafaslatide, given 3

months apart, led to an approximate 50% reduction in the rate of lesion growth at 6 months

compared to sham.[3] A numerically slower growth rate (mean difference of -0.524 mm²) was

observed in the 200 µg group compared to the sham group in the treatment phase.[4]

Component Treatment Comparator Endpoint Result

DE/OL Single injection
Fellow untreated

eye

Rate of GA

lesion growth at

6 months

42% reduction[3]

NHS/T

2 injections (200

µg), 3 months

apart

Sham

Rate of GA

lesion growth at

6 months

~50%

reduction[3]

NHS/T 200 µg ONL1204 Sham
Mean difference

in GA growth rate

-0.524 mm²

(p=0.202)[4]

Safety: Xelafaslatide was found to be safe and well-tolerated at all evaluated doses.[4] All

ophthalmic adverse events were mild or moderate in severity.[4] Notably, there were no

reported cases of choroidal neovascularization or intraocular inflammation. One instance of

transient increased intraocular pressure and one case of mild vitreous floaters were observed

in the high-dose arm.

Phase 2 GALAXY Trial (NCT06659445)
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Following the promising results of the Phase 1b study, a global Phase 2 trial, named GALAXY,

has been initiated.[5] This randomized, double-masked, sham-controlled study will enroll

approximately 324 patients to further evaluate the efficacy and safety of xelafaslatide.[5] The

trial will assess two dose levels and two treatment frequencies (every 12 or 24 weeks).[5] The

primary endpoint is the rate of GA lesion growth at 48 weeks, measured by fundus

autofluorescence.[5]
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Diagram 2: General Workflow for Preclinical Efficacy Studies.

Chronic Mouse Model of Dry AMD:

Model Induction: ApoE-/- mice are exposed to a combination of cigarette smoke and a high-

fat diet for 6 months to induce features of dry AMD.

Treatment: Mice receive two intravitreal injections of xelafaslatide or vehicle control, 6 weeks

apart.
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Analysis:

RPE Morphology: RPE flatmounts are collected and immunolabeled with ZO-1 antibody to

visualize RPE cell margins via confocal microscopy.

Apoptosis: Retinal sections are analyzed for caspase-8 activity using specific assays.

Inflammation: Retinal sections are stained for Iba1 to quantify activated

microglia/macrophages.

Inherited Retinal Degeneration Mouse Models (rd10 and P23H):

Model: rd10 or P23H mice, which have genetic mutations leading to retinal degeneration, are

used.

Treatment: A single intravitreal injection of xelafaslatide is administered to one eye at

postnatal day 14 (P14) in rd10 mice. P23H mice receive two injections, one at P14 and

another at 2 months of age. The contralateral eye receives a vehicle injection.

Analysis:

Apoptosis: TUNEL staining is performed on retinal sections to identify apoptotic

photoreceptor cells. Caspase-8 activity is also measured.

Photoreceptor Survival: Photoreceptor cell counts are performed on retinal cross-sections.

Visual Function: Electroretinography (ERG) is used to assess retinal function.

Inflammation: Activation of immune cells in the retina is evaluated.

Phase 1b Clinical Trial Design (NCT04744662)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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